2-Nitro-5-fluoropyridine N-oxide

Übersicht

Beschreibung

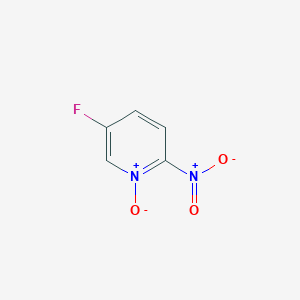

2-Nitro-5-fluoropyridine N-oxide is an organic compound with the molecular formula C5H3FN2O3 . It is a part of the fluoropyridine series of organic raw materials .

Synthesis Analysis

The synthesis of N-oxides of pyridines and related compounds can be achieved by the oxidation of tertiary nitrogen compounds with sodium percarbonate, an efficient oxygen source . The reaction yields N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 2-Nitro-5-fluoropyridine N-oxide consists of a pyridine ring with a nitro group (-NO2) and a fluorine atom (-F) attached to it . The molecular weight of the compound is 158.08700 .Chemical Reactions Analysis

Nitropyridines, such as 2-Nitro-5-fluoropyridine N-oxide, can undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis

2-Nitro-5-fluoropyridine N-oxide has a density of 1.56g/cm3 . It has a boiling point of 403.9ºC at 760 mmHg . The compound’s flash point is 198.1ºC .Wissenschaftliche Forschungsanwendungen

Directive Influence in Nitration

- 2-Nitro-5-fluoropyridine N-oxide demonstrates a directive influence during nitration processes. The structure and reactivity of such compounds have been explored in various derivatives of pyridine-N-oxide, showing how different groups affect the nitration outcome (Hertog & Ammers, 2010).

Synthesis of Fluorinated Pyridines

- This chemical is used in the synthesis of meta-substituted fluoropyridines. A study demonstrated the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine, which has implications for pharmaceutical and radiopharmaceutical synthesis (Brugarolas et al., 2016).

Preparation of Pyridine Derivatives

- Research has been conducted on the preparation of various pyridine derivatives using 2-Nitro-5-fluoropyridine N-oxide and its related compounds. These studies provide insights into efficient synthetic routes for producing valuable chemical structures (Jankowiak et al., 2008).

Structural Characterization

- Structural characterization of nitrous oxide complexes, including those related to 2-Nitro-5-fluoropyridine N-oxide, has been reported. Such research offers insights into the properties and potential applications of these complexes in various scientific fields (Piro et al., 2011).

Reactions with Nitric Oxide

- The compound has been studied for its reactions with nitric oxide, exploring its role in the formation of nitric oxide complexes and their potential applications in biomedical research (Saavedra et al., 2001).

Synthesis of Nitrate Esters

- 2-Nitro-5-fluoropyridine N-oxide is also used in the synthesis of nitrate esters, which have potential applications as anticancer and antiviral agents. Such studies highlight its role in the production of medically relevant compounds (Naimi et al., 2003).

Grignard Reagents in Substitution Reactions

- The compound is utilized in substitution reactions involving Grignard reagents, enabling the synthesis of aryl or alkenylpyridine N-oxides. This research opens up avenues for the production of various substituted pyridine derivatives (Zhang et al., 2012).

Fluoropyridine Synthesis for PET Imaging

- It plays a crucial role in the synthesis of fluoropyridines, particularly in positron emission tomography (PET) imaging applications. This research underscores its importance in developing diagnostic tools (Xiong et al., 2015).

Theoretical Investigations

- Theoretical investigations have been conducted on the structure of 2-Nitro-5-fluoropyridine N-oxide, providing a deeper understanding of its properties and potential applications in various scientific fields (Dakkouri & Typke, 2013).

Wirkmechanismus

Target of Action

Fluoropyridines, a class of compounds to which 2-nitro-5-fluoropyridine n-oxide belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines generally interact with their targets through the strong electron-withdrawing substituent(s) in the aromatic ring . This interaction can lead to various changes in the target molecules, affecting their function.

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological contexts, suggesting that they may interact with and affect multiple biochemical pathways .

Result of Action

The compound’s high reactivity suggests that it could induce significant changes at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-fluoro-2-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-4-1-2-5(8(10)11)7(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCULLFRHZQRKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1F)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376740 | |

| Record name | 2-Nitro-5-fluoropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935753-02-9 | |

| Record name | 2-Nitro-5-fluoropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

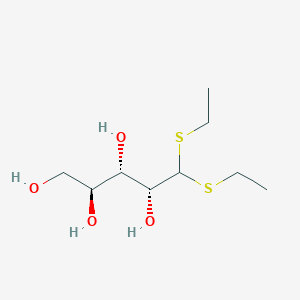

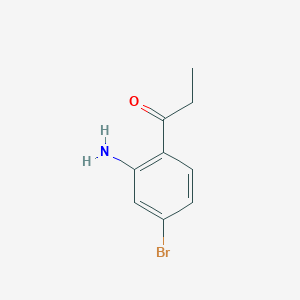

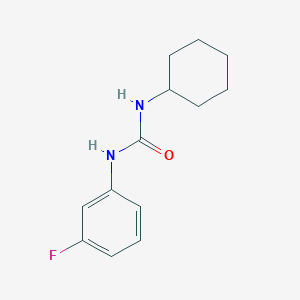

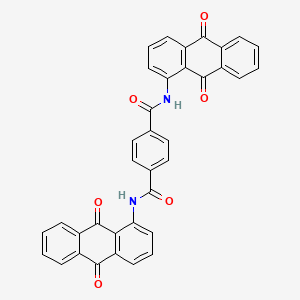

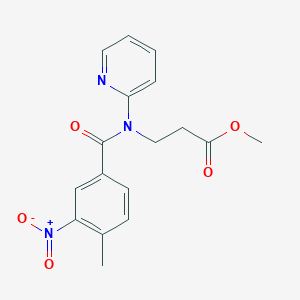

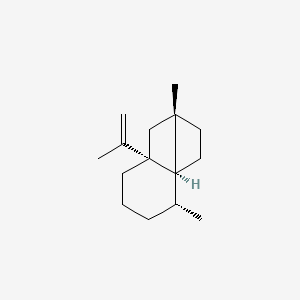

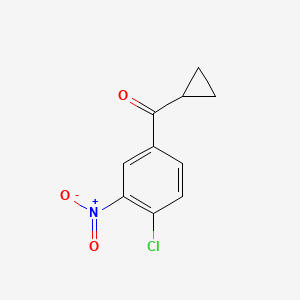

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)

![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)

![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)